

Application Notes and Protocols: 4-Chloro-oxylene in Agrochemical Intermediate Synthesis

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of **4-Chloro-o-xylene** as a key intermediate in the synthesis of agrochemicals. The following sections detail the synthetic pathways, experimental protocols, and relevant data for the conversion of **4-Chloro-o-xylene** into valuable agrochemical products, with a specific focus on the nitrification inhibitor, 3,4-dimethylpyrazole phosphate (DMPP).

Introduction

4-Chloro-o-xylene, also known as 3,4-dimethylchlorobenzene, is a significant building block in the chemical industry, particularly in the synthesis of active ingredients for the agrochemical sector.[1] Its specific substitution pattern makes it a valuable precursor for a variety of molecules, most notably 3,4-dimethylaniline, which serves as a key intermediate for several pesticides. This document outlines the synthetic route from **4-Chloro-o-xylene** to 3,4-dimethylaniline and its subsequent conversion to the nitrification inhibitor 3,4-dimethylpyrazole phosphate (DMPP).

Synthetic Pathway Overview

The overall synthetic pathway from **4-Chloro-o-xylene** to 3,4-dimethylpyrazole phosphate (DMPP) involves two main transformations:



- Amination of **4-Chloro-o-xylene**: The chloro-substituent on the aromatic ring is replaced with an amino group to yield 3,4-dimethylaniline.
- Synthesis of DMPP from 3,4-dimethylaniline: This multi-step process involves the diazotization of 3,4-dimethylaniline, followed by a cyclization reaction to form 3,4-dimethylpyrazole, which is then phosphorylated to yield the final product.



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Caption: Synthetic route from 4-Chloro-o-xylene to DMPP.

Experimental Protocols Synthesis of 3,4-dimethylaniline from 4-Chloro-o-xylene

The amination of aryl chlorides can be achieved through various catalytic methods, including the Buchwald-Hartwig amination and copper-catalyzed reactions.[2][3][4][5] While a specific protocol for the chloro-derivative is not readily available in the provided search results, a detailed procedure for the analogous 4-bromo-o-xylene is well-documented and can be adapted.[6][7] It is important to note that aryl chlorides are generally less reactive than aryl bromides, and may require more forcing conditions or a more active catalyst system.

Protocol adapted from the amination of 4-bromo-o-xylene:[6][7]

Materials:



Reagent	Molar Mass (g/mol)		
4-Chloro-o-xylene	140.61		
Ammonia (28-30% aq. solution)	17.03		
Copper(I) chloride (CuCl)	98.99		
Copper wire	-		
Sodium hydroxide (NaOH)	40.00		
Diethyl ether	74.12		
Hydrochloric acid (HCI)	36.46		
Petroleum ether	-		

Procedure:

- In a high-pressure steel reaction vessel, combine **4-Chloro-o-xylene** (1.0 mol), copper wire, and a solution of copper(I) chloride in aqueous ammonia (28-30%).
- Seal the vessel and heat to approximately 195 °C with constant agitation for 14 hours. The pressure will rise to 700-1000 lb/in².
- After cooling, carefully vent the reactor and transfer the contents to a separatory funnel.
- Separate the organic layer and add a 40% sodium hydroxide solution.
- Perform steam distillation on the organic layer. The amine will distill and crystallize upon cooling.
- Isolate the crude 3,4-dimethylaniline by filtration.
- For purification, dissolve the crude product in 8% hydrochloric acid and extract with diethyl ether to remove any unreacted starting material.
- Make the acidic aqueous layer alkaline with 40% sodium hydroxide and perform a second steam distillation.



- Collect the purified 3,4-dimethylaniline, which will crystallize on cooling.
- The product can be further purified by recrystallization from petroleum ether.

Expected Yield: The yield for the bromo-analogue is reported to be around 66-79%.[6] The yield for the chloro-analogue may vary.

Synthesis of 3,4-dimethylpyrazole phosphate (DMPP) from 3,4-dimethylaniline

The synthesis of DMPP from 3,4-dimethylaniline proceeds via the formation of a diazonium salt, which then undergoes cyclization to form 3,4-dimethylpyrazole. The final step is the phosphorylation of the pyrazole. The following protocol is a general procedure based on patent literature.[8][9][10][11]

Step 1: Synthesis of 3,4-dimethylpyrazole

Materials:

Reagent	Molar Mass (g/mol)		
3,4-dimethylaniline	121.18		
Sodium nitrite (NaNO2)	69.00		
Hydrochloric acid (HCI)	36.46		
2-Butanone (Methyl ethyl ketone)	72.11		
Paraformaldehyde	30.03		
Hydrazine hydrate	50.06		
Toluene	92.14		
Sodium hydroxide (NaOH)	40.00		

Procedure:



- Diazotization: Dissolve 3,4-dimethylaniline (1.0 mol) in a mixture of hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath.
- Slowly add a solution of sodium nitrite (1.05 mol) in water, keeping the temperature below 5
 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
- Cyclization: In a separate reactor, prepare a mixture of 2-butanone and paraformaldehyde.
- Slowly add the cold diazonium salt solution to the 2-butanone/paraformaldehyde mixture.
- After the addition is complete, add hydrazine hydrate and a suitable solvent like toluene.
- Heat the mixture to reflux to facilitate the cyclization and dehydration.
- After the reaction is complete (monitored by TLC or GC), cool the mixture and neutralize with a sodium hydroxide solution.
- Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure and purify the resulting 3,4-dimethylpyrazole by distillation or recrystallization.

Step 2: Synthesis of 3,4-dimethylpyrazole phosphate (DMPP)

Materials:

Reagent	Molar Mass (g/mol)		
3,4-dimethylpyrazole	96.13		
Phosphoric acid (H₃PO₄)	98.00		
Ethanol	46.07		

Procedure:

• Dissolve 3,4-dimethylpyrazole (1.0 mol) in ethanol.



- Slowly add phosphoric acid (1.0 mol) to the solution while stirring. An exothermic reaction will
 occur, and a precipitate will form.
- Continue stirring at room temperature for a few hours to ensure complete salt formation.
- Collect the solid 3,4-dimethylpyrazole phosphate by filtration.
- Wash the product with cold ethanol and dry under vacuum.

Expected Yield: High yields are typically reported for the phosphorylation step.[8][10]

Data Presentation

Table 1: Physical and Chemical Properties

Compound	Formula	Molar Mass (g/mol)	Appearance	Melting Point (°C)	Boiling Point (°C)
4-Chloro-o- xylene	C ₈ H ₉ Cl	140.61	Colorless liquid	-	191-192
3,4- dimethylanilin e	C8H11N	121.18	Pale brown crystals	49-51	226
3,4- dimethylpyraz ole	C5H8N2	96.13	-	-	-
DMPP	C5H11N2O4P	214.13	White solid	168.7- 169.6[10]	-

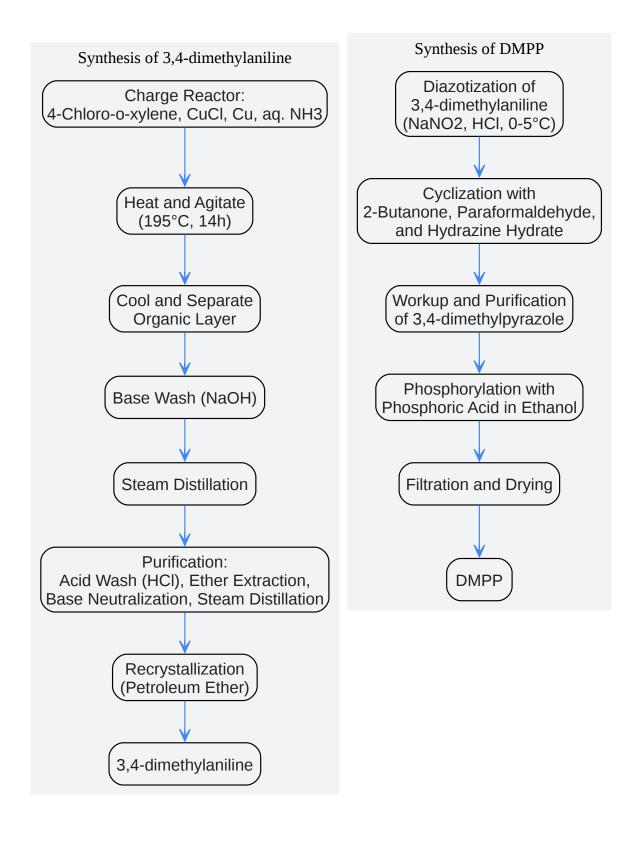
Table 2: Summary of Reaction Conditions and Yields



Reaction	Key Reagents	Catalyst	Solvent	Temperat ure (°C)	Time (h)	Yield (%)
4-Chloro-o- xylene to 3,4- dimethylani line	Ammonia	Copper(I) chloride/Co pper	Water	195	14	~66-79 (for bromo- analogue) [6]
3,4- dimethylani line to 3,4- dimethylpyr azole	Sodium nitrite, 2- Butanone, Hydrazine hydrate	-	Water/Tolu ene	Reflux	-	-
3,4- dimethylpyr azole to DMPP	Phosphoric acid	-	Ethanol	Room Temp.	-	>95[10]

Logical Relationships and Workflows





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